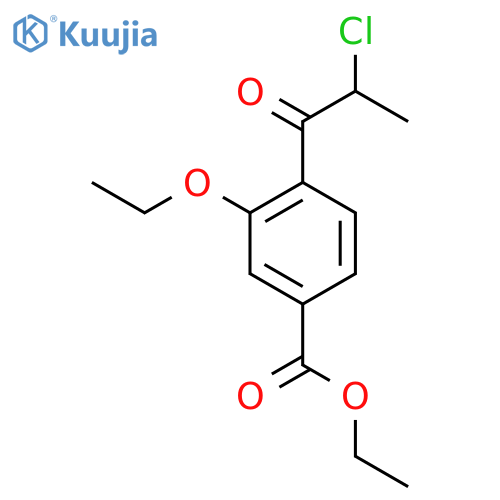Cas no 1804285-52-6 (Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate)

1804285-52-6 structure
商品名:Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate
CAS番号:1804285-52-6
MF:C14H17ClO4
メガワット:284.735383749008
CID:4957657
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate
-
- インチ: 1S/C14H17ClO4/c1-4-18-12-8-10(14(17)19-5-2)6-7-11(12)13(16)9(3)15/h6-9H,4-5H2,1-3H3
- InChIKey: BJAIQUIZQMNAQW-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(C1C=CC(C(=O)OCC)=CC=1OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 319
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 52.6
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005227-250mg |
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate |
1804285-52-6 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
| Alichem | A015005227-1g |
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate |
1804285-52-6 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
| Alichem | A015005227-500mg |
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate |
1804285-52-6 | 97% | 500mg |
806.85 USD | 2021-06-21 |
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
1804285-52-6 (Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate) 関連製品
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 249916-07-2(Borreriagenin)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
